Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloromethylene group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester typically involves multiple steps. One common method involves the reaction of cyclopropanepropanoic acid with dichloromethylene chloride in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol, 2,2-dichloro-alpha-methyl-: Similar in structure but differs in the functional groups attached to the cyclopropane ring.
Dichloroacetyl chloride: Shares the dichloromethylene group but has different applications and reactivity.
Uniqueness
This detailed article provides a comprehensive overview of Cyclopropanepropanoic acid, 2,2-dichloro-alpha-(dichloromethylene)-1-phenyl-, methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83249-03-0 |
---|---|
Molecular Formula |
C14H12Cl4O2 |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
methyl 3,3-dichloro-2-[(2,2-dichloro-1-phenylcyclopropyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C14H12Cl4O2/c1-20-12(19)10(11(15)16)7-13(8-14(13,17)18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BFCHNYBQSMYWKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(Cl)Cl)CC1(CC1(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.